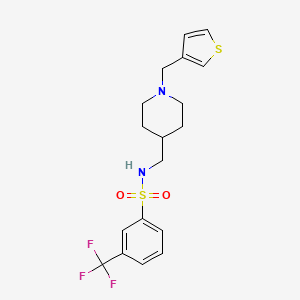

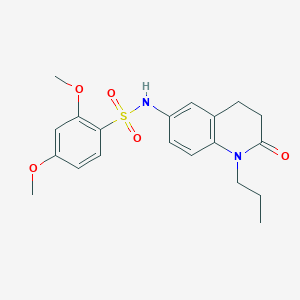

2,4-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

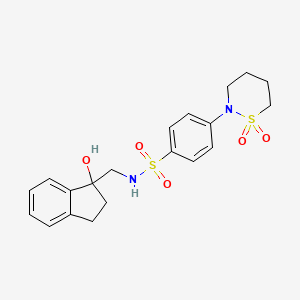

The compound “2,4-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a sulfonamide derivative with a tetrahydroquinoline core and a dimethoxybenzene moiety . Sulfonamides are a class of compounds widely used in medicine due to their antibacterial properties. Tetrahydroquinolines are heterocyclic compounds that are often found in bioactive molecules, including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a common structural motif in many bioactive compounds . The dimethoxybenzene group would contribute to the compound’s lipophilicity, potentially affecting its pharmacokinetic properties.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The sulfonamide group could potentially undergo hydrolysis, while the tetrahydroquinoline core might be involved in various cyclization or ring-opening reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide group could confer water solubility, while the dimethoxybenzene group could enhance lipophilicity .

Scientific Research Applications

Antitumor Activity

Novel tetrahydroquinoline derivatives, including compounds structurally related to 2,4-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds demonstrated significant efficacy, outperforming the reference drug Doxorubicin in potency. This highlights their potential as a new class of antitumor agents, opening avenues for further research and development in cancer treatment (Alqasoumi et al., 2010).

Molecular Interactions and Crystallography

Studies on compounds with similar structures have provided insights into molecular interactions and crystallography. For instance, crystallographic analysis of gliquidone, a compound bearing structural similarities, revealed specific intramolecular and intermolecular hydrogen bonding patterns. These findings contribute to our understanding of molecular structures and interactions, which is crucial for the design of more effective pharmaceuticals (Gelbrich et al., 2011).

Catalysis and Synthetic Applications

The synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides have showcased their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives. This indicates the utility of such compounds in synthetic chemistry, particularly in facilitating reactions that are fundamental in organic synthesis (Dayan et al., 2013).

Enantioselective Synthesis

The controlled deprotonation and alkylation of similar tetrahydroisoquinoline compounds have been used for the enantioselective synthesis of various alkaloids. This process underscores the importance of such structures in the synthesis of complex organic molecules, which can have significant implications in pharmaceutical development and the study of natural products (Blank & Opatz, 2011).

Antimycobacterial Activity

Novel thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds exhibited promising activity, suggesting the potential of structurally related compounds in the treatment of tuberculosis. This highlights the diverse therapeutic applications of compounds related to this compound in infectious disease treatment (Ghorab et al., 2017).

Future Directions

properties

IUPAC Name |

2,4-dimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-4-11-22-17-8-6-15(12-14(17)5-10-20(22)23)21-28(24,25)19-9-7-16(26-2)13-18(19)27-3/h6-9,12-13,21H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNXYJLFCFCQPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2688746.png)

![7-Chloro-2-phenethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688748.png)

![6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2688750.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-methoxybenzamide hydrochloride](/img/structure/B2688753.png)

![2-[cyano(phenyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2688759.png)